molecular formula C22H28FN3O4S B2554607 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide CAS No. 897618-64-3

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide

Cat. No. B2554607
CAS RN: 897618-64-3
M. Wt: 449.54
InChI Key: LQTPBBGAQNVSPO-UHFFFAOYSA-N
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Description

The compound “N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to bind to various receptors in the body . The presence of a fluorophenyl group could potentially enhance the molecule’s ability to penetrate biological membranes .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The piperazine ring, fluorophenyl group, sulfonyl group, and isopropoxybenzamide group each contribute to the overall structure. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored or used. For example, the piperazine ring might be susceptible to reactions with acids or bases, while the sulfonyl group might react with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar regions .

Scientific Research Applications

Radiolabeled Antagonists for Neurotransmission Studies

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide and related compounds have been utilized in radiolabeled forms for studying serotonin receptors, particularly 5-HT1A receptors, in the brain using Positron Emission Tomography (PET). This application aids in understanding serotonergic neurotransmission, which has implications for neurological and psychiatric disorders. (Plenevaux et al., 2000).

Antioxidant Properties

Research on derivatives of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide, specifically focused on their antioxidant properties, has been conducted. These studies involve evaluating their ability to scavenge free radicals and reduce oxidative stress, which is significant for understanding their potential therapeutic applications in conditions caused or exacerbated by oxidative stress. (Malík et al., 2017).

Development of Analytical Derivatization Reagents

These compounds have also been used in the development of analytical derivatization reagents for liquid chromatography. This is important for enhancing the detection sensitivity of various analytes in complex mixtures, thus contributing to advancements in analytical chemistry and pharmacology. (Hsin‐Lung Wu et al., 1997).

Potential Brain Imaging Agents

Certain derivatives have been explored as potential brain imaging agents for PET. These studies focus on the synthesis, characterization, and biodistribution of these compounds to assess their suitability for in vivo brain imaging, which can be crucial for diagnosing and studying neurological disorders. (Mou et al., 2009).

Receptor Binding Studies

Research has also been conducted on the binding affinity and specificity of these compounds to various receptors like adenosine and dopamine receptors. Understanding these interactions helps in the development of drugs targeting specific receptors for treating disorders like Parkinson's, Alzheimer's, and other neuropsychiatric conditions. (Borrmann et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not clear without more information. If it is a drug, its mechanism of action would depend on the specific biological target it interacts with. The piperazine ring is a common feature in many drugs and can interact with a variety of biological targets .

Future Directions

The future directions for research on this compound would depend on its intended use. If it is a novel drug, future research could involve further testing its efficacy and safety, studying its mechanism of action, and potentially conducting clinical trials .

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O4S/c1-17(2)30-21-9-3-18(4-10-21)22(27)24-11-16-31(28,29)26-14-12-25(13-15-26)20-7-5-19(23)6-8-20/h3-10,17H,11-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTPBBGAQNVSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide

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